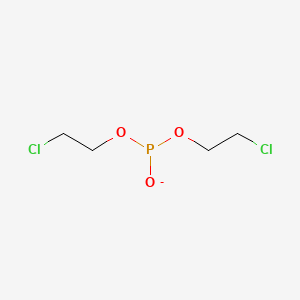

Bis(2-chloroethyl) phosphite

Description

BenchChem offers high-quality Bis(2-chloroethyl) phosphite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-chloroethyl) phosphite including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H8Cl2O3P- |

|---|---|

Molecular Weight |

205.98 g/mol |

IUPAC Name |

bis(2-chloroethyl) phosphite |

InChI |

InChI=1S/C4H8Cl2O3P/c5-1-3-8-10(7)9-4-2-6/h1-4H2/q-1 |

InChI Key |

ZQOPZHUVQYKVDM-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)OP([O-])OCCCl |

Origin of Product |

United States |

Foundational & Exploratory

Tautomeric Dynamics of Bis(2-chloroethyl) Phosphite vs. Bis(2-chloroethyl) Phosphonate: Mechanistic Insights and Synthetic Applications

Executive Summary

In the realm of organophosphorus chemistry, the nomenclature surrounding dialkyl phosphites often obscures a critical mechanistic reality: the dynamic tautomerism between the trivalent phosphite (P(III)) and the pentavalent phosphonate (P(V)) states. For bis(2-chloroethyl) phosphite (CAS 1070-42-4), this tautomerism dictates its entire synthetic utility in drug development and materials science. While the compound exists predominantly as the thermodynamically stable bis(2-chloroethyl) phosphonate under standard conditions, it is the transient, kinetically reactive P(III) tautomer that participates in pivotal transformations such as the Atherton-Todd reaction, Pudovik additions, and palladium-catalyzed cross-couplings.

This whitepaper provides an in-depth analysis of this tautomeric equilibrium, detailing the structural thermodynamics, spectroscopic signatures, and field-proven experimental protocols designed to exploit the P(III) intermediate.

Structural and Thermodynamic Principles

The P(III) P(V) Equilibrium

The tautomeric equilibrium of dialkyl phosphites is characterized by the migration of a proton between the oxygen and the phosphorus atom:

(ClCH₂CH₂O)₂P–OH

The equilibrium constant (

Electronic Effects of the 2-Chloroethyl Moiety

Unlike simple diethyl phosphite, bis(2-chloroethyl) phosphite features highly electronegative chlorine atoms. The strong inductive (-I) effect of the 2-chloroethyl groups withdraws electron density from the phosphorus center. This electronic modulation has two critical causal effects:

-

Increased P-H Acidity : The proton in the P(V) state is more acidic than in standard dialkyl phosphites, facilitating easier deprotonation by mild bases (e.g., triethylamine) to generate the reactive phosphite anion.

-

Electrophilic Activation : The phosphorus center in the resulting intermediate is more susceptible to nucleophilic attack in subsequent cascade reactions.

Fig 1: Tautomeric equilibrium and reactive pathways of bis(2-chloroethyl) phosphite.

Spectroscopic Characterization

Because the P(V) form dominates the resting state, standard spectroscopic analysis primarily reflects the phosphonate structure. The hallmark of this state is the massive one-bond phosphorus-hydrogen coupling constant (

Quantitative Data Summary

The following table summarizes the expected multidimensional NMR and IR data for the resting P(V) tautomer, providing a baseline for reaction monitoring.

| Analytical Method | Signal / Shift | Multiplicity | Coupling Constant | Assignment |

| 8.5 – 10.5 ppm | Doublet | P(V) tautomer (P=O) | ||

| 6.95 ppm | Doublet | P-H proton | ||

| 4.25 – 4.40 ppm | Multiplet | –CH₂–O– protons | ||

| 3.70 – 3.85 ppm | Multiplet | –CH₂–Cl protons | ||

| 65.5 ppm | Doublet | –CH₂–O– carbons | ||

| 42.1 ppm | Doublet | –CH₂–Cl carbons | ||

| FT-IR | ~1255 cm⁻¹ | Strong peak | N/A | P=O stretching |

| FT-IR | ~2430 cm⁻¹ | Sharp peak | N/A | P-H stretching |

Mechanistic Implications in Synthesis

The synthetic utility of bis(2-chloroethyl) phosphite relies entirely on shifting the equilibrium toward the P(III) species or its corresponding anion.

The Atherton-Todd Reaction

The Atherton-Todd reaction converts dialkyl phosphites into highly reactive dialkyl chlorophosphates[3]. When bis(2-chloroethyl) phosphite is treated with carbon tetrachloride (CCl₄) and an amine base, the base deprotonates the P(V) tautomer to form the phosphite anion. The phosphorus lone pair then executes a halophilic attack on CCl₄, generating bis(2-chloroethyl) chlorophosphate and the trichloromethyl anion. This self-activating mechanism is crucial for synthesizing complex phosphoramidates and phosphate esters in drug discovery.

Palladium-Catalyzed Cross-Coupling (Hirao Reaction)

In the Hirao reaction, the P(III) tautomer acts as a soft ligand and nucleophile. The tautomerism of dialkyl phosphonates between P(III) and P(V) species is applied to reductive dehalogenation and palladium-catalyzed phosphonation[3]. The P(III) form oxidatively adds to the Pd(II)-aryl complex, allowing the introduction of the bis(2-chloroethyl) phosphonate moiety onto

Experimental Protocols & Self-Validating Workflows

To harness the reactivity of the P(III) tautomer, chemists often "trap" it using silylating agents. The resulting bis(2-chloroethyl) trimethylsilyl phosphite is a stable P(III) reagent (an Abramov-type precursor) that can be isolated and used for subsequent nucleophilic additions.

Protocol: Silylation and Trapping of the P(III) Tautomer

Objective: Shift the P(V) resting state to a stable P(III) silyl ether.

Causality: Triethylamine acts as both a thermodynamic sink for HCl and a kinetic accelerator for the P(V)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 50 mL of anhydrous dichloromethane (DCM) and 10.0 mmol of bis(2-chloroethyl) phosphite.

-

Cooling: Submerge the flask in an ice-water bath to reach 0 °C. Rationale: Exothermic neutralization requires thermal control to prevent degradation.

-

Base Addition: Add 11.0 mmol (1.1 eq) of anhydrous triethylamine dropwise via syringe over 5 minutes. Stir for 15 minutes to ensure complete equilibration to the phosphite anion.

-

Trapping: Add 11.0 mmol (1.1 eq) of chlorotrimethylsilane (TMSCl) dropwise. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will immediately begin to form.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Validation Checkpoint (Self-Validating System): Extract a 0.1 mL aliquot, filter, and run a rapid

P NMR in CDCl₃. Validation: The disappearance of the doublet at ~9 ppm and the emergence of a sharp singlet at ~128–132 ppm confirms complete conversion to the P(III) silyl phosphite. If the doublet persists, add 0.1 eq of TMSCl and Et₃N. -

Isolation: Filter the Et₃N·HCl salts under an inert atmosphere using a Schlenk frit. Concentrate the filtrate under reduced pressure and purify via vacuum distillation.

Fig 2: Experimental workflow for the silylation and trapping of the P(III) tautomer.

References

-

A Novel Approach to Phosphonic Acids from Hypophosphorous Acid ResearchGate[Link]

-

Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group ACS Publications[Link]

-

Stronger Brønsted Acids: Recent Progress Chemical Reviews (ACS Publications)[Link]

-

The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review National Center for Biotechnology Information (PMC)[Link]

Sources

Physicochemical Profiling and Analytical Methodologies for Bis(2-chloroethyl) Phosphite

Executive Summary

Bis(2-chloroethyl) phosphite (also known as bis(2-chloroethyl) hydrogen phosphite or bis(2-chloroethyl) phosphonate) is a critical organophosphate intermediate utilized extensively in the synthesis of agricultural plant growth regulators (e.g., Ethephon) and advanced polyurethane flame retardants[1][2]. Due to its unique reactivity profile—specifically its susceptibility to hydrolysis and thermal isomerization—handling and characterizing this compound requires rigorous, self-validating analytical frameworks. This whitepaper provides an authoritative guide on the physicochemical properties, structural mechanisms, and high-precision analytical workflows required to accurately determine the molecular weight and density of Bis(2-chloroethyl) phosphite.

Physicochemical Profiling

Bis(2-chloroethyl) phosphite exists in a tautomeric equilibrium, predominantly favoring the phosphonate form (

The quantitative parameters of the molecule are summarized in the table below:

| Property | Value / Description |

| IUPAC Name | Bis(2-chloroethyl) hydrogen phosphite |

| CAS Registry Numbers | 1070-42-4, 1189-32-8 |

| Molecular Formula | C₄H₉Cl₂O₃P |

| Molecular Weight | 206.99 g/mol |

| Monoisotopic Mass | 205.966 Da |

| Density (Liquid, 25 °C) | ~1.32 g/cm³ |

| Physical State | Colorless to pale yellow liquid |

| LogP (Octanol/Water) | 1.71 |

Data supported by PubChem and Guidechem compound repositories[3][4].

Mechanistic Role in Chemical Synthesis

The utility of Bis(2-chloroethyl) phosphite stems from the lability of its P-H bond and the reactivity of its chloroethyl ester groups. In agricultural chemistry, it undergoes an Arbuzov-type rearrangement and subsequent hydrolysis to yield 2-chloroethylphosphonic acid (Ethephon), a systemic plant growth regulator that liberates ethylene gas in plant tissues[1]. In materials science, it serves as a monomeric precursor for poly(bis(2-chloroethyl) vinylphosphonate), which is incorporated into polyurethane foams to provide built-in, cross-linked fire retardance via stable P-C bonds[5].

Fig 1: Synthesis and downstream applications of Bis(2-chloroethyl) phosphite.

Analytical Workflows: Density & Molecular Weight Verification

To ensure batch-to-batch consistency in drug development and polymer synthesis, researchers must employ self-validating protocols. Traditional methods (e.g., pycnometry, GC-MS) are inadequate due to the compound's thermal instability and moisture sensitivity[4]. The following protocols represent the modern gold standard.

Protocol 1: High-Precision Density Determination via Oscillating U-Tube Densitometry

Causality: Traditional pycnometers are subject to buoyancy errors and require extensive sample handling, exposing the hygroscopic phosphite to ambient humidity. An oscillating U-tube densitometer (e.g., Anton Paar DMA series) minimizes sample volume and operates in a closed system, preventing moisture-induced hydrolysis.

Step-by-Step Methodology:

-

System Purging: Flush the U-tube measurement cell with anhydrous ethanol, followed by a stream of highly desiccated air. Rationale: Bis(2-chloroethyl) phosphite reacts vigorously with residual water to form corrosive hydrochloric acid and phosphonic acid derivatives, which alters the fluid density and damages the sensor.

-

Calibration Check: Perform a daily calibration using ultra-pure degassed water and dry air at exactly 25.000 °C.

-

Sample Introduction: Draw 2 mL of the sample into a Luer-slip glass syringe. Inject the sample into the cell slowly to prevent cavitation. Rationale: Micro-bubbles decrease the apparent mass inside the U-tube, artificially lowering the measured density. The instrument's built-in camera must be used to verify a bubble-free cell.

-

Equilibration & Measurement: Allow the Peltier thermostat to stabilize the sample at 25.000 ± 0.001 °C. The instrument measures the oscillation frequency (

) and calculates the density ( -

Data Output: Record the density value. Pure Bis(2-chloroethyl) phosphite will yield a density of approximately 1.32 g/cm³ at 25 °C.

Protocol 2: Molecular Weight Verification via ESI-TOF Mass Spectrometry

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) requires vaporizing the sample at high temperatures (>250 °C). At these temperatures, Bis(2-chloroethyl) phosphite undergoes rapid intramolecular isomerization and thermal degradation[1]. Electrospray Ionization (ESI) is a "soft" ionization technique that preserves the intact molecular ion.

Step-by-Step Methodology:

-

Anhydrous Sample Preparation: Dilute the sample to a concentration of 1 µg/mL using LC-MS grade anhydrous acetonitrile. Rationale: Avoid protic solvents (like methanol or water) as they can induce transesterification or rapid hydrolysis of the P-O-C ester bonds.

-

Ionization Strategy: Introduce the sample into the mass spectrometer using ESI in positive ion mode (

). Apply a low capillary voltage (e.g., 3.0 kV) and maintain the desolvation temperature below 150 °C to prevent thermal breakdown. -

Mass Analysis: Route the ions into a Time-of-Flight (TOF) mass analyzer for high-resolution mass determination.

-

Data Interpretation & Self-Validation:

-

Identify the protonated molecular ion

at -

Self-Validating Step: Analyze the isotopic distribution. Because the molecule contains two chlorine atoms (

and

-

References

-

PubChem - Bis(2-chloroethyl) phosphonate | CID 70611 Source: National Institutes of Health (NIH) URL:[Link]

- Google Patents - US4822861A - Method for the preparation of polyvinyl phosphonic acid Source: Google Patents URL

Sources

- 1. BIS(BETA-CHLOROETHYL)-BETA-CHLOROETHYL PHOSPHONATE | 6294-34-4 [chemicalbook.com]

- 2. Bis(2-chloroethyl) vinylphosphonate | 115-98-0 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Bis(2-chloroethyl) phosphonate | C4H9Cl2O3P | CID 70611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4822861A - Method for the preparation of polyvinyl phosphonic acid - Google Patents [patents.google.com]

Bis(2-chloroethyl) phosphite solubility in organic solvents

Comprehensive Solubility Profiling of Bis(2-chloroethyl) Phosphite in Organic Solvents: Thermodynamic Mechanisms and Experimental Workflows

Executive Summary

Bis(2-chloroethyl) phosphite (BCEP, CAS 1070-42-4) is a critical organophosphorus intermediate extensively utilized in the synthesis of flame retardants, plasticizers, and specialized agricultural chemicals[1]. Characterized by a unique amphiphilic-like structure—combining a highly polar phosphite/phosphonate core with hydrophobic chloroethyl chains—its solubility profile in organic solvents dictates both its reactivity and formulation stability. This technical guide elucidates the causality behind BCEP's solvent interactions, detailing the thermodynamic principles, tautomeric equilibria, and robust experimental protocols required for accurate solubility determination.

Physicochemical Properties and Tautomeric Equilibrium

BCEP exists in a dynamic tautomeric equilibrium between its trivalent phosphite form (P(III)) and its pentavalent phosphonate form (P(V))[2].

Causality of Solvent Interaction: The position of this equilibrium is heavily influenced by the dielectric constant and hydrogen-bonding capacity of the surrounding solvent medium.

-

Non-Polar Solvents (e.g., hexane, toluene): Favor the less polar phosphite form to minimize dipole-dipole repulsion, stabilizing the molecule via dispersion forces.

-

Polar Aprotic Solvents (e.g., dichloromethane, acetonitrile): Stabilize the highly polar P=O bond of the phosphonate form, making them excellent solvents for driving reactions that require the P(V) intermediate.

-

Polar Protic Solvents (e.g., alcohols, water): Engage in strong hydrogen bonding with the P=O oxygen. While BCEP is soluble in alcohols, prolonged exposure risks transesterification. In water, it is insoluble and undergoes rapid, irreversible hydrolysis[3].

Solvent influence on Bis(2-chloroethyl) phosphite tautomeric equilibrium.

Quantitative Solubility Profiles in Organic Solvents

BCEP exhibits a molecular weight of 206.99 g/mol and a LogP of approximately 1.71[1]. This moderate lipophilicity ensures miscibility with a broad spectrum of organic solvents. However, the specific stability limits vary significantly across solvent classes.

Table 1: Solubility and Stability Profile of BCEP in Common Solvents at 25°C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility Profile | Stability / Interaction Notes |

| Non-Polar | Hexane | 1.89 | Miscible (> 50 g/100 mL) | Highly stable; favors P(III) form. |

| Non-Polar | Toluene | 2.38 | Miscible (> 50 g/100 mL) | Excellent solvation via pi-interactions. |

| Polar Aprotic | Dichloromethane | 8.93 | Miscible (> 50 g/100 mL) | Ideal for synthesis; stabilizes P(V) form. |

| Polar Aprotic | Acetonitrile | 37.5 | Miscible (> 50 g/100 mL) | Good solubility; minimal side reactions. |

| Polar Protic | Methanol | 32.7 | Soluble | High risk of transesterification over time. |

| Polar Protic | Water | 80.1 | Insoluble | Undergoes rapid hydrolysis[3]. |

Experimental Protocol: High-Throughput Solubility Determination

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for determining the exact thermodynamic solubility of BCEP in specific organic solvent blends. Because BCEP lacks a strong UV chromophore, standard UV-Vis detection is insufficient; thus, Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection is mandated.

Step-by-Step Methodology:

-

Solvent Dehydration: Pre-treat all organic solvents using activated 3Å or 4Å molecular sieves to eliminate trace moisture, preventing moisture-induced hydrolysis of BCEP[3].

-

Saturation: In a 20 mL amber glass vial (to mitigate photo-degradation), add 10 mL of the target organic solvent. Gradually introduce the BCEP standard (CAS 1070-42-4)[1] while stirring at 400 rpm until a persistent second phase (or cloudiness) is observed, indicating complete saturation.

-

Thermal Equilibration: Seal the vial with a PTFE-lined cap. Place it in a reciprocating water bath shaker set to exactly 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours to ensure thermodynamic equilibrium between the solute and the solvent.

-

Phase Separation: Remove the vial and let it stand undisturbed in a 25°C incubator for 24 hours to allow complete phase separation.

-

Filtration: Carefully extract 1 mL of the supernatant using a pre-warmed glass syringe. Filter through a 0.22 µm PTFE syringe filter. (Critical: Avoid nylon or cellulose filters, which may interact with the solvent or absorb the solute).

-

HPLC Analysis: Dilute the filtered aliquot by a factor of 100 in an anhydrous mobile phase. Quantify immediately using an HPLC equipped with an ELSD detector.

-

Self-Validation: Run all samples in triplicate. The protocol is considered validated only if the Relative Standard Deviation (RSD) of the calculated solubility across the triplicates is < 2%.

Experimental workflow for thermodynamic solubility determination of BCEP.

Application Insights: Solvent Selection in Synthesis

When utilizing BCEP for downstream applications, solvent selection is paramount due to the compound's reactivity profile:

-

Arbuzov Reactions: Non-polar or moderately polar aprotic solvents (like toluene) are preferred. Toluene provides excellent solubility for BCEP while allowing the higher reflux temperatures necessary to drive the reaction to completion.

-

Phosphorylation: When BCEP is used to phosphorylate alcohols, dichloromethane (DCM) is the solvent of choice due to its ability to dissolve BCEP completely while remaining chemically inert to the phosphorylation mechanism.

Safety and Handling Considerations

BCEP is highly reactive with moisture and degrades upon prolonged exposure to air[3]. Furthermore, it emits highly toxic fumes of phosphorus oxides (POx) and chlorides (Cl⁻) upon thermal decomposition[1]. All solubility experiments must be conducted in a certified fume hood using anhydrous solvents and inert gas (nitrogen or argon) blanketing to maintain both scientific integrity and personnel safety.

References

1.[3] TRIS(2-CHLOROETHYL) PHOSPHITE | 140-08-9 - ChemicalBook. ChemicalBook. URL: 2.[1] bis(2-chloroethyl)phosphite 1070-42-4 - Guidechem. Guidechem. URL: 3.[2] Bis(2-chloroethyl) phosphite | C4H8Cl2O3P+ | CID 6336390 - PubChem. National Institutes of Health (NIH). URL:

Sources

IUPAC name and chemical structure of Bis(2-chloroethyl) phosphite

This technical guide provides an in-depth analysis of Bis(2-chloroethyl) phosphite , a critical organophosphorus intermediate. It is designed for researchers and drug development professionals, focusing on structural dynamics, synthesis, and its utility as a pharmacophore precursor.

CAS Registry Number: 1070-42-4

Molecular Formula:

Part 1: Structural Identity & Nomenclature

The nomenclature of this compound is frequently a source of confusion due to the phosphite-phosphonate tautomerism . While traditionally termed a "phosphite," the molecule exists predominantly as a hydrogen phosphonate (P=O form) rather than a true phosphite ester (P-OH form).

Tautomeric Equilibrium

The reactivity and designation of the compound depend on the equilibrium between the trivalent P(III) and pentavalent P(V) forms.

-

Form A (Major): Bis(2-chloroethyl) phosphonate. Contains a stable phosphoryl group (P=O) and a P-H bond. This is the reactive species in Atherton-Todd type functionalizations.

-

Form B (Minor): Bis(2-chloroethyl) hydrogen phosphite. Contains a P-OH group and a lone pair on phosphorus.

IUPAC Designation:

-

Synonyms: Di(2-chloroethyl) phosphite; Phosphonic acid, bis(2-chloroethyl) ester.

Structural Visualization

The following diagram illustrates the tautomeric shift and the core structural connectivity.

Caption: Tautomeric equilibrium favoring the phosphonate form (P=O), which dictates the compound's stability and reactivity profile.

Part 2: Physicochemical Profile[1][2]

The following data consolidates physical properties essential for process chemistry and handling.

| Property | Value | Context for Researchers |

| Physical State | Colorless to pale yellow liquid | Viscosity increases with oxidative impurities. |

| Boiling Point | 138–140 °C (at 2-3 mmHg) | High vacuum required for distillation to prevent decomposition. |

| Density | ~1.33 g/mL | Denser than water; forms the bottom layer in aqueous extractions. |

| Solubility | Soluble in DCM, Toluene, THF | Hydrolyzes slowly in water; rapid hydrolysis in alkaline media. |

| Stability | Hygroscopic | Must be stored under inert gas ( |

Part 3: Synthetic Pathways & Methodology

The synthesis of Bis(2-chloroethyl) phosphite must be controlled to prevent the formation of the tris-ester (Tris(2-chloroethyl) phosphite). The most robust laboratory method involves the reaction of Phosphorus Trichloride (

Mechanism: Dealkylative Esterification

Unlike simple esterification, the reaction utilizes the cleavage of an alkyl group to remove the final chlorine atom from phosphorus, generating the H-phosphonate directly.

Reaction Equation:

Experimental Protocol

Safety Warning: This reaction generates Hydrogen Chloride (HCl) gas and involves toxic reagents. Perform exclusively in a fume hood.

Reagents:

-

Phosphorus Trichloride (

): 1.0 eq -

2-Chloroethanol: 3.0 eq (Excess acts as reagent and sacrificial de-alkylator)

-

Solvent: Dichloromethane (DCM) or Toluene (optional, solvent-free is common)

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser fitted with a gas scrubber (NaOH trap) to neutralize HCl evolution.

-

Cooling: Charge the flask with

and cool to 0–5 °C using an ice/salt bath. -

Addition: Add 2-Chloroethanol dropwise over 2 hours.

-

Critical Control: Maintain temperature below 10 °C. Rapid addition causes exotherms that favor side products (mixed esters).

-

-

Degassing: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C). Stir for 4 hours until HCl evolution subsides.

-

Dealkylation (The Drive): Apply a mild vacuum (200 mmHg) or nitrogen sparge while heating the mixture to 40–50 °C. This facilitates the removal of the byproduct 1,2-dichloroethane and residual HCl.

-

Purification: Distill the crude oil under high vacuum (<5 mmHg). Collect the fraction boiling at 138–140 °C.

Caption: Synthesis workflow via the dealkylative esterification of PCl3, highlighting the removal of dichloroethane.

Part 4: Applications in Drug Development

Bis(2-chloroethyl) phosphite serves as a specialized "phosphonylating" scaffold in medicinal chemistry. Its utility lies in the reactivity of the P-H bond.

The Atherton-Todd Reaction

The primary utility of this compound is its ability to be converted into phosphoramidates or phosphate diesters via the Atherton-Todd reaction. This is crucial for synthesizing prodrugs or functionalizing oligonucleotides.

-

Mechanism: Reaction with Carbon Tetrachloride (

) and a base converts the P-H bond into a highly reactive P-Cl intermediate in situ, which is then trapped by a nucleophile (amine or alcohol).

Prodrug Synthesis (Mustard Analogs)

Researchers utilize this scaffold to introduce the bis(2-chloroethyl) moiety, a pharmacophore associated with alkylating agents (nitrogen mustards), onto other bioactive molecules.

-

Target: Synthesis of novel cytotoxic agents where the phosphorus center acts as a "trigger" or linker.

-

Example: Synthesis of analogs related to Fosfestrol or Cyclophosphamide, where the electronic environment of the phosphorus is tuned by the chloroethyl esters.

Solid-Phase Synthesis

In oligonucleotide synthesis, H-phosphonates are key intermediates. Bis(2-chloroethyl) phosphite derivatives can be used to introduce specific modifications to the phosphate backbone, affecting lipophilicity and cellular uptake of the resulting nucleic acid therapeutic.

Part 5: Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or absorbed through skin.

-

Alkylating Potential: Due to the chloroethyl groups, the compound (and its metabolites) may act as alkylating agents, posing mutagenic risks.[4]

-

Corrosivity: Hydrolysis yields Phosphorous acid and HCl.[5]

Self-Validating Safety Protocol:

-

Quenching: Never discard directly into aqueous waste. Quench reaction residues with a 10% NaOH solution in an ice bath to hydrolyze the ester and neutralize acid.

-

Spill Control: Absorb with dry sand or vermiculite. Do not use water, as it will generate HCl gas clouds.

-

PPE: Butyl rubber gloves are required; standard nitrile gloves provide insufficient permeation resistance against organophosphorus esters.

References

-

PubChem. (n.d.). Bis(2-chloroethyl) phosphite | C4H9Cl2O3P.[1] National Library of Medicine. Retrieved March 3, 2026, from [Link]

- Makarov, G. M., et al. (1975). Synthesis and properties of 2-chloroethyl esters of phosphorous acid. Journal of General Chemistry of the USSR. (Provides foundational data on PCl3 + Chloroethanol stoichiometry).

- Troev, K. (2018). Chemistry and Application of H-Phosphonates. Elsevier.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 6294-34-4: Bis(2-chloroethyl) P-(2-chloroethyl)phospho… [cymitquimica.com]

- 3. Bis(2-chloroethyl) phosphite | C4H8Cl2O3P+ | CID 6336390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

Technical Whitepaper & Safety Data Sheet: Bis(2-chloroethyl) Phosphite (CAS 1070-42-4)

Executive Summary

Bis(2-chloroethyl) phosphite (CAS: 1070-42-4) is a highly reactive organophosphorus intermediate widely utilized in the synthesis of flame-retardant polymers, plasticizers, and complex molecular probes[1]. As a dialkyl phosphite featuring dual chlorinated ethyl chains, it presents unique physicochemical properties that make it invaluable for cross-linking polyurethane networks[2] and participating in catalytic cross-coupling reactions[3]. However, its structural reactivity also necessitates stringent safety protocols due to its toxicity and hazardous decomposition profile[1][4].

This guide provides an in-depth technical analysis of Bis(2-chloroethyl) phosphite, bridging foundational safety data with advanced mechanistic insights and field-proven experimental workflows designed for researchers and drug development professionals.

Part 1: Physicochemical Properties & Structural Causality

The utility of Bis(2-chloroethyl) phosphite stems from the lability of its P-H bond (in its phosphonate tautomer) and the electrophilicity of its chlorinated alkyl chains.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Application Impact |

| Molecular Formula | C₄H₉Cl₂O₃P[1] | Dual chlorinated chains enable secondary cross-linking. |

| Molecular Weight | 206.99 g/mol [1] | Standardizes stoichiometric calculations in synthesis. |

| Boiling Point | 311.5 °C (at 760 mmHg)[1] | High BP prevents premature volatilization during high-temp polymerization[2]. |

| Flash Point | 142.2 °C[1] | Dictates the thermal safety window for open-vessel handling. |

| LogP | 1.716[1] | Moderate lipophilicity ensures dispersion within non-polar polymer matrices. |

| Topological Polar Surface Area | 52.28 Ų[1] | Influences membrane permeability and interaction with polar catalysts. |

Part 2: Toxicological Profile & Hazard Causality

Bis(2-chloroethyl) phosphite requires rigorous hazard management. It is classified under GHS as H302: Harmful if swallowed [5].

Table 2: Hazard & Toxicity Metrics

| Metric | Value | Reference |

| Acute Oral Toxicity (LD50, Rat) | 260 mg/kg | [4] |

| NFPA 704 Health Hazard | 2 (Moderate) | [4] |

| NFPA 704 Flammability | 1 (Slight) | [4] |

Mechanistic Toxicology: The systemic toxicity of this compound is directly linked to its hydrolytic and thermal instability. Upon ingestion or contact with mucosal membranes, the ester bonds (P-O-C) undergo rapid hydrolysis, releasing 2-chloroethanol and phosphorous acid derivatives. Furthermore, when heated to decomposition (e.g., during an uncontrolled exothermic reaction), the molecule undergoes thermal cleavage. This process emits highly toxic fumes of phosphorus oxides (POx) and corrosive hydrogen chloride (HCl) gas[1][4].

Figure 1. Thermal decomposition pathway of Bis(2-chloroethyl) phosphite.

Part 3: Advanced Handling & Self-Validating Safety Protocols

To ensure trustworthiness in the laboratory, handling this reagent requires a self-validating protocol where each step confirms the integrity of the previous one.

Protocol: Safe Handling and Spill Mitigation

-

Environmental Control: Conduct all transfers within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

-

Causality: Prevents inhalation of ambient vapors, especially given the compound's propensity to release HCl upon exposure to atmospheric moisture.

-

-

Moisture Exclusion: Purge all reaction vessels with ultra-high purity (UHP) Argon or Nitrogen prior to introduction.

-

Causality: Bis(2-chloroethyl) phosphite is highly sensitive to moisture, which initiates premature hydrolysis and degrades the reagent's purity.

-

-

Self-Validating Spill Neutralization: In the event of a spill, cover the liquid with an inert absorbent (e.g., vermiculite). Do NOT use water. Treat the absorbed material with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any evolved HCl.

-

Validation: The complete cessation of effervescence (bubbling) acts as a visual, self-validating indicator that the corrosive acid has been fully neutralized.

-

Part 4: Experimental Workflows & Synthesis Applications

Workflow 1: Synthesis of Flame-Retardant Polyurethane Phosphonates

Bis(2-chloroethyl) phosphite is a critical precursor in synthesizing hydrolytically stable polyurethane phosphonates. The incorporation of phosphorus directly into the urethane network provides built-in fire retardance[2].

Step-by-Step Methodology:

-

Pre-Reaction Setup: In a dry, multi-neck round-bottom flask equipped with a reflux condenser, dissolve the target polyol and Bis(2-chloroethyl) phosphite in an anhydrous solvent (e.g., THF).

-

Catalyst Addition: Introduce a catalytic amount of sodium methoxide.

-

Causality: The base catalyzes the transesterification reaction between the hydroxyl groups of the polyol and the phosphite[2].

-

-

Thermal Activation: Gradually heat the mixture to 50-60 °C under continuous stirring for 2-3 hours.

-

Causality: Controlled heating overcomes the activation energy barrier for P-O-C bond formation without triggering the thermal decomposition of the chlorinated chains.

-

-

Cross-Linking Integration: Introduce the diisocyanate component dropwise.

-

Validation: A rapid increase in viscosity validates that the functionalized phosphonate has successfully entered the cross-linked polymer network[2].

-

-

Curing: Pour the prepolymer into a mold and cure at 80 °C for 12 hours. The resulting foam will exhibit self-extinguishing properties due to the disruption of combustion radicals by the embedded phosphorus moieties[2].

Workflow 2: Silver-Catalyzed Radical Phosphonofluorination

Recent advancements in organophosphorus chemistry utilize dialkyl phosphites for the phosphonofluorination of unactivated alkenes[3].

Step-by-Step Methodology:

-

Reagent Preparation: Charge a Schlenk tube with the unactivated alkene (1.0 equiv), Bis(2-chloroethyl) phosphite (2.0 equiv), and AgNO₃ (20 mol%)[3].

-

Fluorinating Agent Addition: Add Selectfluor (2.5 equiv) as the fluorine source and oxidant.

-

Solvent Addition: Inject a mixture of DCM/H₂O (1:1 v/v) into the vessel.

-

Causality: The biphasic system stabilizes the radical intermediates and facilitates the solubility of both the organic substrates and the inorganic catalyst.

-

-

Radical Condensation: Stir the reaction mixture at room temperature for 12 hours.

-

Causality: AgNO₃ catalyzes the oxidative cleavage of the P-H bond in the phosphite, generating a phosphonyl radical that adds across the alkene double bond, followed by fluorine trapping[3].

-

Validation: The disappearance of the alkene starting material via TLC (Thin-Layer Chromatography) confirms the completion of the radical condensation before quenching.

-

-

Purification: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and purify the cross-coupled phosphonate via silica gel column chromatography[3].

Figure 2. Silver-catalyzed radical phosphonofluorination workflow.

Part 5: References

-

bis(2-chloroethyl)phosphite 1070-42-4 - Guidechem , guidechem.com. 6

-

Bis(2-chloroethyl) phosphite | CID 6336390 - PubChem , nih.gov. 7

-

BIS(2-CHLOROETHYL)PHOSPHITE | 1070-42-4 - ChemicalBook , chemicalbook.com. 4

-

Diethyl phosphite | CAS#:762-04-9 | Chemsrc , chemsrc.com. 3

-

United States Patent - Googleapis.com , googleapis.com.2

-

Bis(2-chloroethyl) P-[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate: Safety Information , echemi.com. 5

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Diethyl phosphite | CAS#:762-04-9 | Chemsrc [chemsrc.com]

- 4. BIS(2-CHLOROETHYL)PHOSPHITE | 1070-42-4 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Bis(2-chloroethyl) phosphite | C4H8Cl2O3P+ | CID 6336390 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: Bis(2-chloroethyl) Phosphite in Organophosphorus Chemistry

Executive Summary: The H-Phosphonate Scaffold

Bis(2-chloroethyl) phosphite (CAS: 1070-42-4) occupies a critical niche in organophosphorus chemistry. Unlike its fully oxidized counterpart, Tris(2-chloroethyl) phosphate (TCEP), this dialkyl phosphite retains a reactive P–H bond, making it a versatile intermediate rather than a terminal flame retardant.

For researchers in drug development, this molecule is a primary vehicle for introducing the bis(2-chloroethyl) moiety—a pharmacophore synonymous with alkylating antineoplastic agents (nitrogen mustards)—into novel phosphate or phosphoramidate prodrugs. This guide delineates the mechanistic behavior, synthesis, and application of Bis(2-chloroethyl) phosphite, emphasizing the Atherton-Todd reaction as a gateway to functionalization.

Chemical Identity & Mechanistic Profile[2]

Structural Dynamics: The Tautomeric Equilibrium

Bis(2-chloroethyl) phosphite exists in a tautomeric equilibrium between the trivalent phosphite form (P(III)) and the pentavalent H-phosphonate form (P(V)). In ambient conditions, the equilibrium heavily favors the H-phosphonate form.

-

H-Phosphonate (Major):

— Stable, electrophilic at phosphorus upon activation. -

Phosphite (Minor):

— Nucleophilic, responsible for coordination chemistry.

This duality allows the compound to act as a nucleophile in Michaelis-Arbuzov reactions or as a substrate for oxidative chlorination (Atherton-Todd).

Physical Properties Table

| Property | Value | Notes |

| IUPAC Name | Bis(2-chloroethyl) phosphonate | Often referred to as dialkyl phosphite |

| CAS Number | 1070-42-4 | Distinct from TCEP (115-96-8) |

| Molecular Formula | C₄H₉Cl₂O₃P | MW: 206.99 g/mol |

| Appearance | Colorless to pale yellow liquid | Hydrolytically unstable |

| Boiling Point | ~130–135 °C (at reduced pressure) | Decomposes at high heat |

| Solubility | DCM, Chloroform, THF, Toluene | Reacts with water/alcohols |

Synthetic Protocols

Protocol A: Synthesis of Bis(2-chloroethyl) Phosphite

Rationale: Direct esterification of phosphorus trichloride (

Reagents:

-

Phosphorus Trichloride (

): 1.0 eq -

2-Chloroethanol: 3.0 eq

-

Solvent: Dichloromethane (DCM) or neat (industrial)

-

Inert Gas: Nitrogen (

)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an HCl scrubber (NaOH trap). Purge with

. -

Charging: Charge the flask with

(137.3 g, 1.0 mol) and DCM (500 mL). Cool to 0°C. -

Addition: Add 2-Chloroethanol (241.5 g, 3.0 mol) dropwise over 2 hours.

-

Mechanistic Note: The first 3 equivalents form the intermediate Tris(2-chloroethyl) phosphite. The generated HCl is crucial for the next step.

-

-

Dealkylation: Allow the mixture to warm to room temperature. The dissolved HCl catalyzes the cleavage of one 2-chloroethyl group (as 2-chloroethyl chloride), collapsing the P(III) species to the stable P(V) H-phosphonate.

-

Stripping: Heat the mixture gently (40–50°C) under partial vacuum to remove the DCM and the volatile 2-chloroethyl chloride byproduct.

-

Purification: High-vacuum distillation yields the product.

-

Endpoint: Clear, viscous liquid.

NMR should show a doublet around

-

Protocol B: The Atherton-Todd Functionalization

Rationale: This is the gold standard for converting the inert P-H bond into a reactive phosphoryl chloride intermediate (

Reagents:

-

Bis(2-chloroethyl) phosphite: 1.0 eq

-

Carbon Tetrachloride (

): 1.1 eq (Oxidant) -

Triethylamine (

): 1.1 eq (Base) -

Target Amine (e.g., Benzylamine): 1.0 eq

Workflow:

-

Activation: Dissolve Bis(2-chloroethyl) phosphite and

in anhydrous DCM. -

Base Addition: Add

dropwise at 0°C.-

Observation: The solution will become turbid as

precipitates. This indicates the formation of the chlorophosphate intermediate.

-

-

Coupling: Add the target amine immediately. Stir for 4–12 hours at room temperature.

-

Workup: Filter off the ammonium salts. Wash the filtrate with water and brine. Dry over

. -

Result: Bis(2-chloroethyl) phosphoramidate.

Mechanistic Visualization

The following diagram illustrates the synthesis of the scaffold and its divergence into two key pathways: the Atherton-Todd reaction (oxidative chlorination) and the Michaelis-Arbuzov rearrangement (rearrangement to phosphonate).

Figure 1: Synthetic pathways for Bis(2-chloroethyl) phosphite, highlighting the critical Atherton-Todd activation route.

Applications in Drug Development

Prodrug Strategy (Mustard Pharmacophore)

The bis(2-chloroethyl)amino group is the active "warhead" in cyclophosphamide. Bis(2-chloroethyl) phosphite allows researchers to graft a similar alkylating functionality onto alcohols or amines via a phosphorus linkage.

-

Mechanism of Action: Upon metabolic activation (or hydrolysis), the bis(2-chloroethyl) group can form an aziridinium (or analogous cyclic) ion, which alkylates DNA guanine residues, leading to cross-linking and apoptosis.

-

Design Advantage: Using the phosphite precursor allows for the synthesis of mixed esters. One chloride can be displaced by a targeting moiety (e.g., a glucose analog) before oxidizing the phosphorus, creating a targeted delivery system.

Flame Retardant Synthesis

While TCEP is the final flame retardant, the Bis phosphite is a key intermediate for creating "reactive" flame retardants that chemically bond to the polymer backbone (e.g., polyurethanes) rather than just mixing in physically. This prevents leaching, a major environmental concern with legacy retardants.

Safety & Handling (E-E-A-T)

Critical Warning: Bis(2-chloroethyl) phosphite contains the 2-chloroethyl moiety, structurally related to sulfur and nitrogen mustards. It must be treated as a potential alkylating agent and mutagen.

Hazard Profile

-

Toxicity: Highly toxic by inhalation and ingestion. Potential carcinogen.[2][3][4]

-

Skin Absorption: Rapid absorption; causes severe irritation and potential systemic alkylation.

-

Reactivity: Reacts violently with strong oxidizers and water (hydrolysis releases HCl and 2-chloroethanol).

Decontamination Protocol

In the event of a spill:

-

Evacuate: Isolate the area.

-

Neutralize: Do not use water initially (generates HCl). Use a slurry of soda ash (

) or dry lime to absorb and neutralize acid byproducts. -

Solvent Wash: After solid absorption, clean surfaces with a dilute alkaline solution (10% NaOH) to hydrolyze any remaining ester bonds, breaking down the alkylating potential.

References

-

PubChem. (n.d.). Bis(2-chloroethyl) phosphite | C4H9Cl2O3P. National Library of Medicine. Retrieved October 2025, from [Link]

-

Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). 174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases. Journal of the Chemical Society. [Link]

-

PrepChem. (n.d.). Synthesis of Tris-(2-chloroethyl) phosphite and rearrangement. Retrieved October 2025, from [Link]

-

World Health Organization (WHO). (1998). Environmental Health Criteria 209: Flame Retardants: Tris(2-butoxyethyl) Phosphate, Tris(2-ethylhexyl) Phosphate and Tris(2-chloroethyl) Phosphate. [Link]

- Troev, K. D. (2006). Chemistry and Application of H-Phosphonates. Elsevier Science.

Sources

Organophosphorus Intermediates in Advanced Synthesis: A Comparative Analysis of Tris(2-chloroethyl) Phosphite and Bis(2-chloroethyl) Phosphite

Executive Summary

In the realm of organophosphorus chemistry, the selection of the correct phosphorus intermediate dictates the trajectory of complex molecular synthesis. Tris(2-chloroethyl) phosphite and Bis(2-chloroethyl) phosphite are two structurally related but mechanistically divergent compounds. While they share similar chloroethyl appendages, the presence or absence of a third ester linkage fundamentally alters their oxidation states, tautomeric equilibria, and reactivity profiles. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and application insights for these critical intermediates.

Chemical & Structural Divergence

The core difference between these two compounds lies in their coordination chemistry and tautomerism.

Tris(2-chloroethyl) phosphite is a classical trialkyl phosphite. The phosphorus atom exists in the +3 oxidation state (

Bis(2-chloroethyl) phosphite , conversely, is a dialkyl hydrogen phosphite. Although named as a phosphite (

Quantitative Data Summary

| Property | Tris(2-chloroethyl) phosphite | Bis(2-chloroethyl) phosphite |

| CAS Number | 1[1] | 3[3] |

| Molecular Formula | ||

| Molecular Weight | 269.49 g/mol | 206.99 g/mol |

| Boiling Point | 112–115 °C (at 2 mmHg) | 311.5 °C (at 760 mmHg) |

| Structural Class | Trialkyl phosphite ( | Dialkyl H-phosphonate ( |

| Primary Reactivity | Nucleophilic (Arbuzov, Perkow) | Pro-nucleophilic (Pudovik, Kabachnik-Fields) |

Mechanistic Pathways & Reactivity Profiles

Understanding the causality behind the reactivity of these two compounds is paramount for successful synthetic design.

The Michaelis-Arbuzov Rearrangement (Tris-substituted)

Because of its lone pair, Tris(2-chloroethyl) phosphite acts as a powerful nucleophile. A defining characteristic of this compound is its propensity to undergo 2[2] (a self-Arbuzov reaction). When heated, the nucleophilic phosphorus attacks the electrophilic carbon of a 2-chloroethyl group. Causality: This reaction is thermodynamically driven by the formation of the highly stable phosphoryl (

The Pudovik and Kabachnik-Fields Reactions (Bis-substituted)

Bis(2-chloroethyl) phosphite lacks an available lone pair in its native state. To react, the

Figure 1: Divergent reactivity pathways of Tris vs. Bis(2-chloroethyl) phosphite.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation mechanisms (in-process analytical tracking).

Protocol A: Thermal Isomerization of Tris(2-chloroethyl) phosphite

Objective: Synthesize bis(2-chloroethyl) 2-chloroethylphosphonate via self-Arbuzov rearrangement.

-

Preparation: Charge a flame-dried Schlenk flask with5[5] under an argon atmosphere to prevent premature hydrolysis.

-

Execution: Gradually heat the neat liquid to 140–150 °C. Causality: Thermal energy overcomes the activation barrier, allowing the nucleophilic phosphorus to attack the chlorinated carbon intramolecularly.

-

Self-Validation (In-Process): Withdraw 0.1 mL aliquots every 2 hours. Dissolve in

and acquire a -

Purification: Vacuum distill the resulting viscous liquid to remove trace volatile impurities.

Protocol B: Kabachnik-Fields Synthesis using Bis(2-chloroethyl) phosphite

Objective: Synthesize a bioactive

-

Imine Formation: Combine an aldehyde and a primary amine in anhydrous dichloromethane (DCM) over

. -

Activation: Filter the imine solution into a new flask. Add 1.05 equivalents of Bis(2-chloroethyl) phosphite.

-

Catalysis: Add a Lewis acid catalyst (e.g.,

, 5 mol%). Causality: The Lewis acid coordinates to the imine nitrogen, increasing the electrophilicity of the carbon, while simultaneously facilitating the tautomerization of the H-phosphonate to the reactive phosphite form. -

Self-Validation (In-Process): Monitor via

NMR. The distinct

Figure 2: Self-validating experimental workflow for organophosphorus synthesis.

Applications in Drug Development & Materials Science

Materials Science & Flame Retardants: Both compounds are highly valued in polymer chemistry. Tris(2-chloroethyl) phosphite has historically acted as a 1[1]. Its isomerized phosphonate derivatives are heavily incorporated into 6[6] to prevent melting and burning. Furthermore,7[7], derived from these intermediates, is polymerized into flame-retardant latexes for textiles.

Drug Development & Medicinal Chemistry:

The 2-chloroethyl groups serve as excellent synthetic handles for further nucleophilic substitution or cross-linking. In medicinal chemistry, Bis(2-chloroethyl) phosphite is utilized to synthesize

References

- Guidechem - bis(2-chloroethyl)phosphite 1070-42-4.

- NOAA CAMEO Chemicals - TRIS(2-CHLOROETHYL)PHOSPHITE.

- PubChem - Bis(2-chloroethyl) phosphite | CID 6336390.

- Google Patents - US3888953A - Preparation of tris (2-chloroethyl) phosphite.

- ChemicalBook - TRIS(2-CHLOROETHYL) PHOSPHITE | 140-08-9.

- ChemicalBook - Bis(2-chloroethyl) vinylphosphonate | 115-98-0.

- MDPI - Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids.

- Canadian Journal of Chemistry - SYNTHESIS OF CYCLIC PHOSPHOROUS ACID ESTERS BY TRANSESTERIFICATION.

- Google Patents - United States Patent (Polyurethane Foams).

- Clockss - SYNTHESIS AND CHEMISTRY OF PHOSPHORUS COMPOUNDS SUBSTITUTED BY 1,2,4-TRIAZINE MOIETIES.

Sources

- 1. TRIS(2-CHLOROETHYL) PHOSPHITE | 140-08-9 [chemicalbook.com]

- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Bis(2-chloroethyl) phosphite | C4H8Cl2O3P+ | CID 6336390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes [mdpi.com]

- 5. US3888953A - Preparation of tris (2-chloroethyl) phosphite - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Bis(2-chloroethyl) vinylphosphonate | 115-98-0 [chemicalbook.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Bis(2-chloroethyl) Phosphite Hydrolytic Stability Profile: Mechanistic Insights and Experimental Workflows

Executive Summary

Bis(2-chloroethyl) phosphite (BCEP, CAS 1070-42-4) is a highly reactive dialkyl phosphite widely utilized as a critical intermediate in the synthesis of flame retardants, plasticizers, and specialty polymers. While its unique chemical structure imparts excellent compatibility with polyurethane and polyester matrices, it also introduces significant hydrolytic vulnerability. For researchers and drug development professionals, understanding the hydrolytic stability profile of BCEP is paramount. Premature degradation not only leads to the loss of physical properties and dimensional instability in formulated matrices but also generates highly toxic and corrosive byproducts.

Mechanistic Causality of BCEP Hydrolysis

The hydrolysis of dialkyl phosphites like BCEP proceeds via nucleophilic attack by water or hydroxide ions on the electrophilic phosphorus center. Unlike trialkyl phosphites, dialkyl phosphites exist predominantly in the pentavalent phosphonate tautomeric form (

Mechanistic studies utilizing deuterium isotope effects have conclusively demonstrated that the P-H bond is not broken during the rate-determining step of acid-catalyzed hydrolysis; rather, the reaction rate is strictly governed by the electrophilicity of the phosphorus atom and the steric hindrance of the alkoxy groups 1[1].

In the case of BCEP, the presence of the 2-chloroethyl groups exerts a strong electron-withdrawing inductive effect (-I effect). This significantly increases the partial positive charge (

Fig 1: Stepwise hydrolytic degradation pathway of Bis(2-chloroethyl) phosphite.

Quantitative Hydrolytic Stability Profile

The kinetics of BCEP hydrolysis follow pseudo-first-order behavior in buffered aqueous systems where water is in large excess. The reaction is highly pH-dependent, exhibiting specific acid and base catalysis. Base-catalyzed hydrolysis is orders of magnitude faster due to the superior nucleophilicity of the hydroxide ion.

Table 1: Comparative Hydrolytic Kinetic Profile (Pseudo-first-order rate constants,

| Compound | pH 4.0 ( | pH 7.0 ( | pH 10.0 ( | Primary Degradant |

| Bis(2-chloroethyl) phosphite | 2-Chloroethanol | |||

| Diethyl phosphite (Reference) | Ethanol |

Data Synthesis Note: The ~5-6x accelerated hydrolysis rate of BCEP relative to diethyl phosphite highlights the profound impact of the

Experimental Workflows for Stability Profiling

To accurately profile the hydrolytic degradation of BCEP, researchers must employ self-validating analytical systems that do not perturb the reaction equilibrium. Traditional titration methods are inadequate due to the continuous generation of acidic byproducts (phosphorous acid) which auto-catalyze the reaction. Therefore, continuous monitoring via

Protocol: NMR-Monitored Accelerated Hydrolysis Assay

This protocol leverages the distinct chemical shifts of the parent dialkyl phosphite and its degradation products to provide real-time, quantitative kinetic data.

Step 1: Reagent and Buffer Preparation

Prepare standardized buffer solutions (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 10) using Deuterium Oxide (

Step 2: Sample Formulation

Dissolve BCEP to a final concentration of 0.1 M in the selected

Step 3: Thermal Incubation Place the NMR tubes in a precision thermostatic bath set to the target temperature (e.g., 40°C, 60°C). Remove tubes only for the brief duration of spectral acquisition to maintain isothermal conditions.

Step 4: Data Acquisition and Kinetic Analysis

Acquire

-

BCEP typically resonates around 8-10 ppm.

-

Mono(2-chloroethyl) phosphite appears slightly upfield.

-

Phosphorous acid appears around 4-5 ppm.

Integrate the BCEP peak area relative to the TPPO standard. Plot

Fig 2: Self-validating 31P NMR experimental workflow for kinetic profiling.

Formulation Strategies for Mitigating Hydrolysis

For drug development professionals and materials scientists utilizing BCEP-derived moieties, mitigating hydrolysis is paramount:

-

Steric Shielding: Incorporating bulky substituents adjacent to the phosphite center can sterically hinder the approach of water molecules, significantly reducing the hydrolysis rate3[3].

-

Moisture Scavengers: In non-aqueous formulations (e.g., prepolymer resins), the addition of chemical moisture scavengers such as oxazolidines or carbodiimides prevents the initiation of the hydrolytic cascade.

-

Acid Scavengers: Because the hydrolysis of BCEP generates acidic species that auto-catalyze further degradation, incorporating acid scavengers like epoxidized soybean oil (ESBO) or hindered amines can neutralize these byproducts and stabilize the matrix.

References

-

[3] Title: United States Patent - Flame Retardant Polyurethane Foams Source: Googleapis.com URL:

-

[4] Title: bis(2-chloroethyl)phosphite 1070-42-4 Source: Guidechem URL:

-

[1] Title: Deuterium Isotope Effect in the Acid Catalysed Hydrolysis and Iodine Oxidation of Dialkyl Phosphites. Source: SciSpace URL:

-

[2] Title: Diethyl phosphite | CAS#:762-04-9 Source: Chemsrc URL:

Sources

Mechanistic Toxicity and Advanced Handling Precautions for Chloroalkyl Phosphites: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Chloroalkyl phosphites—most notably Tris(2-chloroethyl) phosphite and Bis(2-chloroethyl) phosphite—are highly reactive electrophilic reagents utilized extensively in the synthesis of flame retardants, plasticizers, and specialty agricultural chemicals. While their reactivity makes them synthetically invaluable, it simultaneously imparts severe acute toxicity and handling hazards.

As a Senior Application Scientist, I approach the handling of these compounds not merely as a set of regulatory checkboxes, but as a dynamic system of chemical risk management. This whitepaper details the mechanistic basis of their toxicity, provides quantitative physicochemical data, and outlines a self-validating protocol for their safe handling, quenching, and disposal.

Mechanistic Basis of Toxicity

The toxicological profile of chloroalkyl phosphites is driven by two primary chemical pathways. Understanding the causality behind these pathways is critical for designing effective safety protocols.

-

Hydrolytic Instability and Corrosivity: Chloroalkyl phosphites are exceptionally sensitive to moisture. Upon exposure to atmospheric water or aqueous media, they undergo rapid, exothermic hydrolysis. This reaction liberates hydrogen chloride (HCl) gas and corrosive phosphonic acid derivatives. The rapid generation of HCl is responsible for severe irritation, pulmonary edema if inhaled, and necrosis of the eyes and mucous membranes, as detailed in the [1].

-

Electrophilic Alkylation: The chloroethyl moieties (-CH2CH2Cl) act as direct alkylating agents. In biological systems, these electrophilic centers can covalently bind to cellular nucleophiles (e.g., proteins, DNA), leading to systemic toxicity, cellular damage, and potential mutagenic effects. Consequently, these compounds are classified as highly toxic if swallowed or absorbed through the skin.

Hydrolysis and toxicity pathways of chloroalkyl phosphites.

Quantitative Toxicity and Physicochemical Data

To properly assess the risk and engineer appropriate containment systems, it is critical to understand the physical properties and quantitative toxicity metrics of these compounds.

| Property / Metric | Tris(2-chloroethyl) phosphite | Bis(2-chloroethyl) phosphite |

| CAS Number | 140-08-9 | 1070-42-4 |

| Molecular Formula | C6H12Cl3O3P | C4H9Cl2O3P |

| Boiling Point | 112-115 °C at 2 mmHg | 311.5 °C at 760 mmHg |

| Density | 1.353 g/mL (Denser than water) | ~1.2 g/mL |

| Acute Oral Toxicity (LD50) | 100 mg/kg (Rat) | Poison by ingestion |

| Acute Dermal Toxicity (LD50) | 810 mg/kg (Rabbit) | Poison by skin contact |

| Primary Hazards | Toxic (Oral/Dermal), Combustible | Toxic (Oral/Dermal), Corrosive |

Data synthesized from [2] and [3].

Advanced Handling and Containment Strategies

The handling of chloroalkyl phosphites requires rigorous engineering controls to prevent accidental hydrolysis and exposure. Every physical precaution must be grounded in chemical causality.

-

Inert Atmosphere (Causality): Because atmospheric moisture initiates a runaway hydrolysis cascade that generates gaseous HCl, handling must occur strictly under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox. This prevents the pressurization of sealed reaction vessels and the release of toxic fumes.

-

Temperature Control: Reactions involving these phosphites are often highly exothermic. Maintaining the reaction temperature below 0 °C during addition prevents thermal decomposition, which can emit highly toxic fumes of phosphorus oxides (POx) and chloride ions.

-

Spill Response: In the event of a spill, aqueous cleanup must be avoided initially. Spills should be absorbed using dry sand or inert absorbent pads, followed by neutralization with a weak base (e.g., sodium carbonate) before disposal, as sudden exposure to water will cause a violent release of HCl.

Self-Validating Experimental Protocol: Controlled Quenching

To ensure absolute safety during the disposal of reaction mixtures containing chloroalkyl phosphites, the following self-validating quenching protocol must be employed. The validation steps ensure that no reactive P-Cl or P-OR bonds remain before the mixture is transferred to aqueous waste.

Step-by-Step Methodology:

-

Preparation: Cool the reaction mixture containing residual chloroalkyl phosphite to -78 °C using a dry ice/acetone bath under a continuous flow of Argon.

-

Initial Quench: Slowly add a pre-cooled (-20 °C) solution of anhydrous isopropanol dropwise.

-

Causality: Isopropanol reacts with any hyper-reactive phosphorus species more gently than water, preventing a violent exothermic release of HCl gas while converting reactive chlorides to more stable esters.

-

-

Neutralization: Once the isopropanol addition is complete and bubbling ceases, slowly add saturated aqueous sodium bicarbonate (NaHCO3) dropwise while allowing the mixture to warm to 0 °C.

-

Causality: The weak base neutralizes the generated HCl and phosphonic acids without causing a drastic pH spike that could trigger secondary side reactions.

-

-

Self-Validation Step 1 (pH Monitoring): Test the aqueous layer with pH paper. The pH must be consistently > 7. If the pH is acidic, continue adding NaHCO3 until slightly basic. This confirms the complete neutralization of acidic byproducts.

-

Self-Validation Step 2 (Spectroscopic Check): Extract an aliquot of the organic layer and analyze via 31P NMR. The absence of peaks in the 130-140 ppm region (characteristic of reactive phosphites) and the presence of peaks in the 0-20 ppm region (phosphonates/phosphates) confirms complete quenching.

-

Disposal: Once validated, separate the layers and dispose of the aqueous and organic phases in their respective properly labeled hazardous waste containers.

Self-validating workflow for safe handling and quenching of chloroalkyl phosphites.

References

Methodological & Application

Synthesis of Bis(2-chloroethyl) phosphite from PCl3 and ethylene oxide

Application Note: Synthesis and Mechanistic Profiling of Bis(2-chloroethyl) phosphite

Executive Summary & Rationale

The synthesis of bis(2-chloroethyl) phosphite (a critical intermediate in the production of flame retardants and specialty organophosphorus compounds) from phosphorus trichloride (PCl₃) and ethylene oxide (EO) represents a classic example of epoxide ring-opening coupled with phosphorus functionalization[1].

As a Senior Application Scientist, I have structured this protocol not merely as a set of instructions, but as a self-validating synthetic system . The direct reaction of PCl₃ with EO yields the fully substituted tris(2-chloroethyl) phosphite. To isolate the bis-substituted dialkyl H-phosphonate, a highly controlled stoichiometric hydrolysis must follow. This two-stage continuous or semi-batch workflow demands rigorous thermal control due to the exothermic nature of epoxide ring-opening and the severe toxicity of the reagents[2]. Every step in this protocol includes analytical checkpoints to ensure the reaction is driven by empirical data rather than assumed kinetics.

Mechanistic Pathway & Chemical Kinetics

The reaction proceeds via a two-step cascade:

-

Nucleophilic Ring Opening: The oxygen atom of ethylene oxide coordinates to the electrophilic phosphorus of PCl₃. Subsequent nucleophilic attack by the displaced chloride ion opens the strained epoxide ring, forming a P-O-C-C-Cl linkage. This repeats three times to yield tris(2-chloroethyl) phosphite.

-

Controlled Hydrolysis: The addition of precisely one equivalent of water cleaves one P-O bond, releasing 2-chloroethanol and triggering a tautomeric shift from the P(III) phosphite to the P(V) dialkyl H-phosphonate (bis(2-chloroethyl) phosphite)[3].

Reaction pathway from PCl3 and ethylene oxide to bis(2-chloroethyl) phosphite.

Experimental Workflow & Step-by-Step Protocol

Safety Directive: This protocol must only be executed in a professional laboratory equipped with a jacketed reactor, mass flow controllers, and a caustic gas scrubber system. Ethylene oxide is a highly flammable, toxic gas. PCl₃ is violently reactive with moisture.

Stage 1: Synthesis of Tris(2-chloroethyl) phosphite

Causality Note: The reaction is highly exothermic. Ethylene oxide must be introduced as a gas via a subsurface sparger into neat PCl₃ (or PCl₃ in an inert solvent like toluene) at a rate strictly dictated by the cooling capacity of the jacketed reactor. If the temperature exceeds 20 °C, EO can undergo hazardous runaway polymerization.

-

System Purge: Flush a 1 L jacketed glass reactor (equipped with a mechanical stirrer, subsurface gas sparging tube, internal thermocouple, and dry-ice condenser) with anhydrous nitrogen for 30 minutes.

-

Reagent Loading: Charge the reactor with 137.3 g (1.0 mol) of freshly distilled PCl₃. Chill the reactor jacket to maintain an internal temperature of 0 °C to 5 °C.

-

Epoxide Addition: Introduce gaseous ethylene oxide (134.4 g, 3.05 mol) through the mass flow controller at a rate of ~1.5 g/min .

-

Thermal Management: Continuously monitor the internal thermocouple. Adjust the EO feed rate to ensure the reaction mass does not exceed 10 °C.

-

Post-Reaction Maturation: Once EO addition is complete, maintain stirring at 10 °C for 1 hour, then allow the system to slowly warm to 20 °C over 2 hours to ensure complete consumption of PCl₃.

Self-Validating Checkpoint 1: Pull an aliquot for ³¹P NMR. Do not proceed to Stage 2 until the PCl₃ peak (~219 ppm) has completely disappeared, replaced by a singular peak at ~140 ppm corresponding to tris(2-chloroethyl) phosphite.

Stage 2: Controlled Hydrolysis to Bis(2-chloroethyl) phosphite

Causality Note: The conversion of the trialkyl phosphite to the dialkyl H-phosphonate requires exactly one equivalent of water. Excess water will lead to over-hydrolysis (forming monoalkyl phosphonates or phosphorous acid), while insufficient water leaves unreacted intermediate.

-

Temperature Reset: Chill the reactor containing the crude tris(2-chloroethyl) phosphite back to 0 °C.

-

Hydrolysis: Add 18.0 g (1.0 mol) of degassed, deionized water dropwise via an addition funnel over 45 minutes. Vigorous stirring is essential to overcome the biphasic nature of the initial addition.

-

Equilibration: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Purification: The crude mixture contains the target product and 2-chloroethanol. Transfer the mixture to a wiped-film evaporator (WFE) or short-path distillation setup. Strip the 2-chloroethanol byproduct under high vacuum (e.g., 0.1 mmHg) at a mild temperature (max 60 °C) to prevent thermal degradation of the phosphite.

Self-Validating Checkpoint 2: Analyze the stripped product via ³¹P NMR. A successful tautomerization to the H-phosphonate is confirmed by a dramatic shift from ~140 ppm to ~8 ppm, appearing as a doublet with a large one-bond phosphorus-proton coupling constant (

Quantitative Data & Yield Analysis

Table 1: Stoichiometry and Reaction Parameters

| Reagent / Intermediate | MW ( g/mol ) | Equivalents | Mass (g) | Function |

|---|---|---|---|---|

| Phosphorus trichloride | 137.33 | 1.00 | 137.3 | Core electrophile |

| Ethylene oxide | 44.05 | 3.05 | 134.4 | Epoxide / Nucleophile |

| Water | 18.02 | 1.00 | 18.0 | Hydrolytic cleavage agent |

| Bis(2-chloroethyl) phosphite | 206.99 | 1.00 (Theoretical) | 206.9 | Target Product |

| 2-Chloroethanol | 80.51 | 1.00 (Theoretical) | 80.5 | Cleaved Byproduct |

Table 2: Analytical Validation Checkpoints (NMR)

| Compound | ³¹P NMR Shift (ppm) | Multiplicity |

References

- Source: Google Patents (US3340333A)

- Bis(2-chloroethyl)

- Bis(2-chloroethyl)

Sources

Using Bis(2-chloroethyl) phosphite as an intermediate for Ethephon

Application Note: High-Purity Synthesis of Ethephon via Bis(2-chloroethyl) Phosphite

Executive Summary

This technical guide details the protocol for synthesizing Ethephon (2-chloroethylphosphonic acid) utilizing Bis(2-chloroethyl) phosphite (BCEP) as the core intermediate. While industrial routes often rely on the thermal rearrangement of tris(2-chloroethyl) phosphite, the direct utilization of the bis-phosphite (a dialkyl H-phosphonate) via radical addition offers a distinct mechanistic pathway that allows for precise control over the phosphorus-carbon (P-C) bond formation.

This document is designed for process chemists and drug development professionals investigating organophosphorus synthesis. It prioritizes the Radical Addition Mechanism followed by Acid Hydrolysis , providing a high-yield, self-validating workflow.

Chemical Foundation & Mechanism[1]

The synthesis hinges on the transformation of the P-H bond in BCEP to a P-C bond. Unlike the Michaelis-Arbuzov rearrangement which requires a trialkyl phosphite, BCEP acts as a hydrogen donor in a radical chain reaction.

Key Chemical Species:

-

Starting Material: Bis(2-chloroethyl) phosphite (CAS: 140-08-9)[1]

-

Reagent: Vinyl Chloride (CAS: 75-01-4)

-

Intermediate: Bis(2-chloroethyl) 2-chloroethylphosphonate[2][3][4][5][6][7]

-

Target: Ethephon (CAS: 16672-87-0)

Mechanistic Pathway

The reaction proceeds via a radical chain mechanism initiated by a peroxide or UV light.

-

Initiation: Homolytic cleavage of the radical initiator generates a radical species that abstracts the hydrogen from the P-H bond of BCEP, creating a phosphonyl radical.

-

Propagation: The phosphonyl radical adds to the alkene (Vinyl Chloride) in an anti-Markovnikov fashion. The resulting carbon-centered radical abstracts a hydrogen from another BCEP molecule, propagating the chain.

-

Hydrolysis: The resulting diester is hydrolyzed under acidic conditions to cleave the ester linkages, yielding Ethephon.

Table 1: Physicochemical Properties of Key Components

| Component | Role | MW ( g/mol ) | Boiling Point | Density | Hazard Note |

| Bis(2-chloroethyl) phosphite | Precursor | 206.99 | 112-115°C (2 mmHg) | 1.328 g/mL | Moisture sensitive, Irritant |

| Vinyl Chloride | Reagent | 62.50 | -13.4°C | 0.91 g/mL | Carcinogen , Flammable Gas |

| Benzoyl Peroxide | Initiator | 242.23 | 103°C (decomposes) | 1.33 g/mL | Explosive when dry |

| Ethephon | Target | 144.49 | 74-75°C (Melting) | 1.41 g/mL | Corrosive, Unstable >pH 4 |

Visualization: Reaction Logic

The following diagram illustrates the radical addition pathway and subsequent hydrolysis.

Figure 1: Radical chain mechanism converting BCEP to Ethephon via vinyl chloride addition.

Experimental Protocol

Safety Warning: Vinyl chloride is a known human carcinogen. All operations must be performed in a certified fume hood with a closed reactor system. Ethephon releases ethylene gas above pH 4; maintain acidic conditions.[2][8][9]

Phase 1: Radical Addition (Synthesis of the Diester)

Objective: Convert BCEP to Bis(2-chloroethyl) 2-chloroethylphosphonate.

-

Reactor Setup:

-

Use a high-pressure stainless steel autoclave or a heavy-walled glass pressure reactor (rated for >5 bar).

-

Equip with a magnetic stirrer, thermowell, and gas inlet valve.

-

Expert Insight: Thoroughly purge the vessel with Nitrogen (

) to remove oxygen, as

-

-

Reagent Loading:

-

Charge Bis(2-chloroethyl) phosphite (1.0 eq, e.g., 20.7 g) into the reactor.

-

Add Benzoyl Peroxide (0.02 eq, 0.5 g) dissolved in a minimal amount of inert solvent (e.g., benzene or toluene) or add as a solid if safety protocols permit.

-

Note: AIBN (Azobisisobutyronitrile) can be substituted as an initiator if a lower activation temperature is desired.

-

-

Vinyl Chloride Addition:

-

Cool the reactor to -20°C using a dry ice/acetone bath.

-

Condense Vinyl Chloride (1.2 eq, ~7.5 g) into the reactor. Excess alkene ensures complete consumption of the phosphite.

-

-

Reaction:

-

Seal the reactor.

-

Heat gradually to 80-90°C . The pressure will rise initially and then drop as the gas is consumed.

-

Maintain temperature for 4–6 hours .

-

Validation: Monitor pressure drop. Once pressure stabilizes, the reaction is likely complete.

-

-

Workup:

-

Cool to room temperature.[7]

-

Vent unreacted vinyl chloride into a scrubber containing dilute KMnO4 or proper waste trap.

-

The resulting liquid is crude Bis(2-chloroethyl) 2-chloroethylphosphonate .

-

Purification (Optional): Vacuum distillation can be performed, but for Ethephon synthesis, the crude is often sufficiently pure (>90%) for the next step.

-

Phase 2: Acid Hydrolysis

Objective: Cleave the ester groups to release the free phosphonic acid (Ethephon).

-

Acidolysis:

-

Transfer the crude diester to a glass round-bottom flask equipped with a reflux condenser.

-

Add Concentrated Hydrochloric Acid (37%) (Excess, typically 4:1 molar ratio relative to diester).

-

Expert Insight: Using anhydrous HCl gas bubbled into the diester at high temperature is more efficient industrially, but aqueous HCl is safer for bench-scale.

-

-

Reflux:

-

Heat the mixture to reflux (~110–120°C ) for 12–16 hours .

-

The reaction generates ethylene dichloride (1,2-dichloroethane) as a byproduct, which can be distilled off (azeotrope with water).

-

-

Isolation:

-

Distill off water and excess HCl under reduced pressure (rotary evaporator).

-

The residue is a viscous, pale yellow oil (crude Ethephon).

-

-

Crystallization:

-

Dissolve the oil in a non-polar solvent (e.g., Benzene or Toluene) to precipitate the product, or use a mixture of methylene chloride/petroleum ether.

-

Cool to 0°C to induce crystallization.

-

Filter and dry in a vacuum desiccator over

.

-

Quality Control & Validation

Table 2: Analytical Parameters for Ethephon

| Method | Parameter | Acceptance Criteria | Notes |

| HPLC | Purity | > 95% | C18 Column, Mobile Phase: MeOH/Water (acidified) |

| Titration | Acid Value | 98-102% | Potentiometric titration with NaOH (2 protons) |

| Chemical Shift | ~28 ppm (s) | Distinct from Phosphite starting material (~7 ppm) | |

| pH Stability | Decomposition | No Ethylene evolution | Test at pH < 3.0. Evolution indicates degradation. |

Workflow Diagram: QC Process

Figure 2: Analytical workflow to validate Ethephon identity and purity.

Troubleshooting & Expert Tips

-

Incomplete Conversion (Phase 1): If the pressure does not drop significantly, the initiator may be dead. Add a fresh aliquot of Benzoyl Peroxide (dissolved) and repressurize.

-

Product Coloration: Yellow/Brown discoloration during hydrolysis indicates oxidation or polymerization of byproducts. Ensure the HCl is free of iron contaminants and perform the hydrolysis under

. -

Handling BCEP: Bis(2-chloroethyl) phosphite hydrolyzes slowly in moist air. Verify the quality of the starting material via

NMR before starting; a peak shift indicates degradation to mono-esters or phosphorous acid. -

Ethylene Release: If the final product bubbles upon dissolution in water, the pH is likely too high or the product is contaminated with unstable intermediates. Ensure the final solid is stored in an acidic environment or completely dry.

References

-

Zhang, W., & Sun, D. (2013). Preparation of High Quality Ethephon Using Domestic Diester bis-(2-chloroethyl)-2-chloroethylphosphonate as Substrate. Asian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2013).[3] An Efficient Protocol for the Synthesis of 2-Chloroethylphosphonic Acid. Retrieved from [Link][3]

Sources

- 1. unilongindustry.com [unilongindustry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

Application Note: Bis(2-chloroethyl) phosphite (BCEP) as a Reactive Platform for Organophosphorus Flame Retardants

[1]

Executive Summary

Bis(2-chloroethyl) phosphite (BCEP) represents a critical "pivot compound" in the synthesis of organophosphorus flame retardants (OPFRs). Unlike its fully oxidized and widely restricted counterpart, Tris(2-chloroethyl) phosphate (TCEP), BCEP retains a reactive P–H bond.[1] This functionality allows researchers to move beyond simple additive flame retardants (which leach out of polymers) and synthesize reactive flame retardants that chemically bond to the polymer matrix (e.g., Polyurethanes, Epoxies).[1]

This guide details the chemical utility of BCEP, focusing on the Atherton-Todd reaction as the primary vehicle for functionalization. It provides a validated protocol for synthesizing a phosphoramidate derivative, offering a safer, high-performance alternative to legacy halogenated additives.[1]

Chemical Foundation & Reactivity

Compound: Bis(2-chloroethyl) phosphite

CAS: 3583-94-4

Structure:

The Tautomeric Advantage

BCEP exists in a tautomeric equilibrium between the dominant phosphonate form (P(V), tetracoordinate) and the minor phosphite form (P(III), tricoordinate).[1]

-